molecular formula C10H12FNO3S B3382125 Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- CAS No. 30827-98-6

Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-

Cat. No.: B3382125
CAS No.: 30827-98-6
M. Wt: 245.27 g/mol
InChI Key: KIRUPWKQWOQBCT-UHFFFAOYSA-N
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Description

Overview of Sulfonyl Fluorides as Reactive Probes in Organic Synthesis and Biological Systems

Sulfonyl fluorides are a class of organic compounds that have garnered considerable attention in chemical biology and molecular pharmacology. nih.gov They serve as privileged electrophilic warheads, striking an optimal balance between aqueous stability and reactivity towards proteins. rsc.org This unique characteristic allows them to function as versatile reactive probes for studying biological systems. nih.gov Their utility extends to various applications, including covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites and protein-protein interactions. rsc.org

The reactivity of sulfonyl fluorides is not limited to a single amino acid residue. While they are commonly known to target reactive serines, making them effective protease inhibitors, they can also modify threonine, lysine (B10760008), tyrosine, cysteine, and histidine residues in a context-specific manner. nih.govrsc.org This broad reactivity profile expands their utility as chemical probes for exploring the functional landscape of proteins. mdpi.com The stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions, further enhances their suitability for biological applications. nih.gov

Significance of the Benzenesulfonylfluoride Scaffold in Chemical Biology Research

The benzenesulfonyl fluoride (B91410) scaffold is a core structure in the design of many chemical probes and covalent inhibitors. Its aromatic ring provides a framework that can be readily functionalized to modulate properties such as solubility, cell permeability, and target selectivity. The sulfonyl fluoride group attached to this scaffold acts as the reactive center, enabling covalent bond formation with target proteins.

One of the most well-known examples of a benzenesulfonyl fluoride-based probe is 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF). automatichandling.com AEBSF is a widely used, irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, and thrombin. sigmaaldrich.com Its utility highlights the effectiveness of the benzenesulfonyl fluoride scaffold in designing potent and specific enzyme inhibitors. The scaffold's synthetic tractability allows for the generation of diverse libraries of compounds for screening against various biological targets.

Structural Features and Chemical Modalities of Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-

Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- is a derivative of the benzenesulfonyl fluoride scaffold. Its chemical structure consists of a central benzene (B151609) ring substituted with a sulfonyl fluoride group (-SO₂F) and a 4-[2-(acetylamino)ethyl]- group. The latter is an ethylamine (B1201723) chain attached to the para position of the benzene ring, with an acetyl group (-COCH₃) on the nitrogen atom.

PropertyValue
CAS Number 30827-98-6
Molecular Formula C₁₀H₁₂FNO₃S
Molecular Weight 245.27 g/mol

Data sourced from 1PlusChem LLC 1pchem.com

The key chemical modalities of this compound are dictated by its functional groups. The sulfonyl fluoride group is the primary reactive site, capable of undergoing nucleophilic attack from amino acid residues in proteins. The acetylated ethylamine side chain influences the compound's polarity, solubility, and potential interactions with the target protein's binding pocket. The presence of the acetyl group differentiates it from its close analog, AEBSF, potentially altering its reactivity and target specificity.

Current Research Landscape and Emerging Trends in Sulfonyl Fluoride Chemistry

The field of sulfonyl fluoride chemistry is continually evolving, with new synthetic methods and applications being developed. nih.gov A significant recent advancement is the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced as a new generation of click reactions. rhhz.net SuFEx provides a reliable tool for the rapid assembly of functional molecules, with broad applications in organic synthesis, polymer science, and chemical biology. rhhz.net

Researchers are exploring the use of sulfonyl fluorides in the development of novel covalent inhibitors for a wider range of protein targets beyond proteases. mdpi.com This includes their use in designing probes for kinases and other enzyme classes. nih.gov Furthermore, there is growing interest in using sulfonyl fluorides for the development of chemical probes for target discovery and for the design of new therapeutic agents. rsc.org The ongoing development of new synthetic methodologies for accessing sulfonyl fluorides is expected to further accelerate research in this area. nih.govrsc.org

Properties

IUPAC Name

4-(2-acetamidoethyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRUPWKQWOQBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308846
Record name Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-
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Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30827-98-6
Record name NSC210250
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Benzenesulfonylfluoride, 4 2 Acetylamino Ethyl

Electrophilic Nature of the Sulfonyl Fluoride (B91410) Moiety

The chemical reactivity of Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- is centered on the pronounced electrophilic character of the sulfur atom within the sulfonyl fluoride (-SO₂F) group. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the highly electronegative fluorine atom bonded to the central sulfur(VI) atom. nih.govresearchgate.net The significant polarization of the sulfur-oxygen and sulfur-fluorine bonds creates a substantial partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack. researchgate.net

The unique stability-reactivity profile of sulfonyl fluorides distinguishes them from other sulfonyl halides. nih.gov The S-F bond is considerably strong and more resistant to hydrolysis and thermolysis compared to the S-Cl bond in sulfonyl chlorides. nih.gov This inherent stability allows sulfonyl fluorides to be employed in a variety of conditions, including aqueous environments, while retaining their ability to react selectively with potent nucleophiles under specific conditions. sigmaaldrich.com This balanced reactivity has made the sulfonyl fluoride group a valuable "warhead" in chemical biology and drug discovery for targeting specific amino acid residues in proteins. acs.org

Nucleophilic Attack and Covalent Adduct Formation

The primary reaction mechanism involving the sulfonyl fluoride group is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a process that has been classified as a "click chemistry" reaction due to its efficiency and reliability. sigmaaldrich.comnih.gov Mechanistic studies, including density functional theory analysis, suggest that the reaction of a sulfonyl fluoride with an amine nucleophile proceeds through an Sₙ2-type mechanism. nih.gov In this process, the incoming nucleophile attacks the electrophilic sulfur atom, leading to the formation of a pentavalent transition state, followed by the displacement of the fluoride ion as the leaving group.

The result of this nucleophilic attack is the formation of a highly stable covalent bond between the sulfur atom and the nucleophile. For example, reaction with an amino group forms a sulfonamide linkage, while reaction with a hydroxyl group forms a sulfonyl ester. The stability of these resulting linkages is a key feature of SuFEx chemistry. nih.gov

Reactivity with Amino Acid Residues (e.g., Serine, Threonine, Cysteine, Lysine (B10760008), Tyrosine)

Sulfonyl fluorides are known to be "context-dependent" electrophiles, meaning their reactivity towards specific amino acid residues is significantly influenced by the local protein microenvironment. nih.govrsc.org While stable in aqueous solution, they can be activated to covalently modify a range of nucleophilic amino acid side chains, including serine, threonine, cysteine, lysine, tyrosine, and histidine. acs.orgnih.gov The protein environment can enhance the nucleophilicity of these residues, for instance by lowering the pKa of a lysine's ε-amino group, making it more available for covalent modification under physiological conditions. nih.gov

A summary of the reactivity with key amino acid residues is presented below:

Amino Acid ResidueNucleophilic GroupProduct of ReactionStability of AdductResearch Findings
Tyrosine Phenolic hydroxyl (-OH)Sulfonyl esterStableSulfonyl fluorides form stable adducts with tyrosine residues. acs.org A high-resolution crystal structure has confirmed the covalent modification of a tyrosine residue by an aryl sulfonyl fluoride electrophile. acs.org
Lysine ε-amino (-NH₂)SulfonamideStableStable adducts are formed with lysine. acs.org The local environment, such as a nearby glutamic acid, can activate the sulfur(VI) fluoride toward nucleophilic attack by the lysine. rsc.org
Serine / Threonine Aliphatic hydroxyl (-OH)Sulfonyl esterStableAs demonstrated by the action of analogs like AEBSF on serine proteases, the serine hydroxyl is a common target for sulfonyl fluorides. nih.govsigmaaldrich.com
Histidine Imidazole nitrogenSulfonyl-imidazoleStableHistidine side chains are known targets for sulfonyl fluorides. acs.orgnih.gov
Cysteine Thiol (-SH)Thiosulfonate esterUnstableWhile sulfonyl fluorides react rapidly with cysteine, the resulting adduct is typically unstable, making them less suitable for sustained covalent inhibition of cysteine residues. acs.org

Irreversible Binding Mechanisms

The formation of a strong, stable covalent bond between the sulfonyl fluoride moiety and a nucleophilic residue on a biological target is the basis of its action as an irreversible modifier. sigmaaldrich.com The reaction converts the transient, non-covalent interaction of the molecule with its target into a permanent linkage. The resulting sulfonamide or sulfonyl ester bonds are generally resistant to hydrolysis under physiological conditions, leading to a long-lasting, often permanent, inactivation or modification of the target protein. acs.org This irreversible binding is a key characteristic of many well-known inhibitors, such as 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), a widely used irreversible serine protease inhibitor. nih.govautomatichandling.com

Reaction Kinetics and Thermodynamic Considerations in Research Systems

The utility of Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- in research settings is governed by the kinetics of its reaction with the intended nucleophilic target versus competing reactions, primarily hydrolysis. The stability of the S-F bond is a critical factor. acs.org

Reaction Kinetics: The rate of the desired SuFEx reaction can be influenced by several factors. The presence of a base can be crucial for increasing the nucleophilicity of the attacking species (e.g., an amine), thereby significantly lowering the reaction barrier. nih.gov The reaction temperature can also play a role, with studies on related probes showing that labeling efficiency can be improved at 25°C compared to 4°C. researchgate.net

Stability and Hydrolysis: While generally more stable than other sulfonyl halides, aryl sulfonyl fluorides are susceptible to spontaneous hydrolysis, which represents a competing degradation pathway in aqueous research media. acs.org The rate of this hydrolysis is influenced by both electronic and steric factors. acs.org Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the sulfur and potentially increase the rate of hydrolysis, whereas sterically bulky groups near the sulfonyl fluoride moiety can hinder the approach of water and increase stability. acs.org The pH of the solution is also a critical factor; the stability of the related compound AEBSF is known to be greater at a pH below 7. sigmaaldrich.com

ParameterInfluence on Reactivity and Stability
pH Stability is generally greater in slightly acidic to neutral solutions (pH < 7). Basic conditions can increase the rate of hydrolysis but may also be required to deprotonate nucleophiles for the desired reaction. nih.govsigmaaldrich.com
Temperature Higher temperatures can increase the rate of both the desired covalent modification and the competing hydrolysis reaction. researchgate.net
Catalysts / Additives The presence of a base can act as a catalyst by enhancing the nucleophilicity of the attacking species, accelerating the SuFEx reaction. nih.gov
Substituent Effects The electronic properties of substituents on the benzene (B151609) ring can affect the electrophilicity of the sulfur atom and thus influence both stability and reactivity. acs.org

Applications in Biochemical and Chemical Biology Research

Protein Modification and Active Site Probing

AEBSF's reactivity makes it an invaluable reagent for modifying proteins, particularly for investigating enzyme mechanisms and developing covalent inhibitors.

AEBSF serves as a crucial tool for elucidating the mechanisms of serine proteases. By reacting with the active site serine residue, it forms a stable sulfonyl-enzyme complex, effectively inactivating the enzyme. wikipedia.orgchromnet.netmpbio.com This irreversible inhibition allows researchers to study the role of specific serine proteases in complex biological processes without the concern of the inhibitor dissociating. The formation of this covalent bond adds a mass of 183.0354 Da to the modified serine residue, a change that can be detected by mass spectrometry to confirm the modification of the active site. wikipedia.org While highly effective against serine proteases, it's noteworthy that AEBSF can also modify other nucleophilic residues such as tyrosine, lysine (B10760008), and histidine, a factor to consider in experimental design. wikipedia.orgnih.gov

AEBSF is a broad-spectrum, irreversible inhibitor of serine proteases, including enzymes like chymotrypsin, trypsin, plasmin, thrombin, and kallikrein. wikipedia.orgmedchemexpress.comubpbio.com Its water solubility and greater stability at lower pH values compared to other common serine protease inhibitors like Phenylmethylsulfonyl fluoride (B91410) (PMSF) make it a preferred choice in many biochemical assays. wikipedia.orgchromnet.netmpbio.com The irreversible nature of the inhibition is due to the formation of a covalent sulfonyl derivative with the active site serine. mpbio.com This property is leveraged in the development of more specific and potent covalent inhibitors for various biological targets within the serine hydrolase and protease families.

Inhibition of Various Serine Proteases by AEBSF
EnzymeTypeSignificance
TrypsinSerine ProteaseDigestive enzyme, involved in protein catabolism. wikipedia.orgmpbio.com
ChymotrypsinSerine ProteaseDigestive enzyme, cleaves peptide bonds. wikipedia.orgmpbio.com
PlasminSerine ProteaseImportant in fibrinolysis and blood clot dissolution. wikipedia.orgmpbio.com
ThrombinSerine ProteaseKey enzyme in the coagulation cascade. wikipedia.orgmpbio.com
KallikreinSerine ProteaseInvolved in inflammation and blood pressure regulation. wikipedia.orgmpbio.com

Targeting Specific Biological Pathways and Molecular Interactions in Research Models

Beyond its general use as a protease inhibitor, AEBSF has been employed to investigate and modulate specific biological pathways.

AEBSF has been shown to inhibit the activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS). rndsystems.comnih.gov It appears to interfere with the assembly of the NADPH oxidase complex by affecting the binding of cytosolic components (p47phox and p67phox) to the membrane-bound cytochrome b559, rather than by scavenging oxygen radicals directly. nih.govresearchgate.net The sulfonyl fluoride group is essential for this inhibitory activity. nih.gov

Furthermore, AEBSF has been identified as a non-peptide inhibitor of subtilisin kexin isozyme-1 (SKI-1), also known as Site-1 Protease (S1P). wikipedia.orgnih.gov SKI-1 is a serine protease located in the Golgi apparatus that plays a crucial role in the activation of sterol regulatory element-binding proteins (SREBPs), which are key regulators of cholesterol metabolism. wikipedia.org By inhibiting SKI-1, AEBSF can be used to study the downstream effects of SREBP inhibition. wikipedia.orgnih.gov

AEBSF is a valuable tool for studying endoplasmic reticulum (ER) stress. It has been shown to prevent the ER stress-induced cleavage of Activating Transcription Factor 6 (ATF6), a key transducer of the unfolded protein response (UPR). nih.gov AEBSF appears to directly inhibit the Site-1 Protease (SKI-1) responsible for cleaving ATF6 in the Golgi apparatus, without affecting the translocation of ATF6 from the ER to the Golgi. nih.gov This allows for the dissection of the sequential steps in the ATF6 activation pathway. In some studies, AEBSF treatment has been shown to reduce the levels of key ER stress biomarkers such as GRP78, p-eIF2α, and CHOP, suggesting a broader role in mitigating ER stress. nih.gov

The connection of AEBSF to histone acetylation is less direct but has been noted in the context of broader cellular regulation. Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene expression. embopress.orgelifesciences.orgnih.gov While AEBSF does not directly target histone acetyltransferases (HATs) or histone deacetylases (HDACs), its ability to modulate signaling pathways and stress responses can indirectly influence the epigenetic landscape. For instance, by inhibiting proteases that may be involved in the processing of epigenetic modifiers or by altering cellular stress levels that are known to impact histone acetylation patterns. nih.gov

AEBSF's Role in Cellular Signaling and Stress
Pathway/ResponseMechanism of ActionKey Proteins/Markers AffectedResearch Application
Endoplasmic Reticulum StressInhibition of Site-1 Protease (SKI-1) nih.govATF6, SREBP, GRP78, p-eIF2α, CHOP nih.govnih.govDissecting the unfolded protein response and studying cholesterol regulation. wikipedia.orgnih.gov
Oxidative StressInhibition of NADPH oxidase activation rndsystems.comnih.govp47phox, p67phox, cytochrome b559 nih.govInvestigating the mechanisms of reactive oxygen species production. nih.govresearchgate.net

Development of Chemical Probes and Biosensors Utilizing Sulfonyl Fluoride Reactivity

The sulfonyl fluoride moiety of AEBSF is considered a "privileged warhead" in chemical biology. semanticscholar.org Its reactivity allows it to covalently label not only serine, but also other nucleophilic amino acid residues like threonine, tyrosine, lysine, cysteine, and histidine. jenabioscience.comnih.govmdpi.com This broad reactivity, combined with appropriate aqueous stability, makes sulfonyl fluorides ideal for the development of chemical probes for activity-based protein profiling (ABPP). jenabioscience.commdpi.com These probes can be used to identify and characterize the activity of entire enzyme families within complex biological samples. The unique reactivity of the sulfur(VI) fluoride group has led to its incorporation into a variety of chemical probes and biosensors designed to interrogate protein function and binding pockets. nih.govclaremont.edu

Contributions to Structure-Activity Relationship (SAR) Elucidation for Biological Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound and observing the resulting changes in its potency and selectivity, researchers can identify the key chemical moieties responsible for its effects. While direct and extensive SAR studies on 4-[2-(acetylamino)ethyl]benzenesulfonyl fluoride are not widely documented in publicly available research, a significant amount can be inferred from studies of its close and better-known analog, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF).

AEBSF is a well-established, water-soluble, and irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, thrombin, and plasmin wikipedia.org. Its mechanism of action involves the covalent modification of the active site serine residue by the sulfonyl fluoride group wikipedia.org. A pivotal study on AEBSF and related compounds has provided crucial insights into the structural requirements for its inhibitory activity, which can be extrapolated to its N-acetylated derivative.

A key finding from a structure-function study of AEBSF analogues demonstrated that the presence of the sulfonyl fluoride group is absolutely essential for its inhibitory activity nih.gov. This reactive group is the "warhead" that forms a stable covalent bond with the hydroxyl group of the serine residue in the active site of the protease.

Furthermore, the same study revealed that compounds possessing an aminoalkylbenzene moiety exhibited greater activity compared to amidinobenzene derivatives nih.gov. This highlights the importance of the substituted benzene (B151609) ring and the ethylamino side chain in guiding the inhibitor to the enzyme's active site and positioning it for optimal reaction.

The primary structural difference between AEBSF and the subject of this article is the acetylation of the terminal amino group. This modification from a primary amine (-NH2) to an acetamide (-NHCOCH3) group would be expected to have a significant impact on the compound's physicochemical properties and, consequently, its biological activity. The primary amine in AEBSF is protonated at physiological pH, conferring a positive charge and high water solubility. This charge can play a crucial role in the initial electrostatic interactions with the enzyme's active site, particularly if the active site contains negatively charged residues.

Based on these considerations, a hypothetical SAR model for 4-[2-(acetylamino)ethyl]benzenesulfonyl fluoride and its analogs can be constructed.

Structural FeatureImportance for ActivityRationale
Benzenesulfonyl Fluoride MoietyEssentialThe sulfonyl fluoride group is the reactive warhead that covalently modifies the active site serine residue of the target protease. Its presence is a prerequisite for irreversible inhibition nih.gov.
4-substituted Benzene RingImportantThe benzene ring acts as a scaffold, and the para-substitution pattern correctly orients the reactive sulfonyl fluoride and the side chain for interaction with the enzyme's active site.
Ethyl Side ChainContributes to Optimal PositioningThe two-carbon linker provides the necessary spacing and flexibility for the terminal group to interact with specific subsites within the enzyme's active site.
Terminal Acetylamino GroupModulates Specificity and PotencyCompared to the primary amine of AEBSF, the neutral and more hydrophobic acetylamino group would alter the electrostatic and hydrophobic interactions with the enzyme's active site. This could either increase or decrease potency and may alter the inhibitor's selectivity profile for different proteases.

Structure Activity Relationship Sar and Structural Biology Aspects

Impact of Aromatic Substituents on Compound Reactivity and Biological Interactions

The reactivity of the sulfonyl fluoride (B91410) (SO2F) "warhead" is critically influenced by the electronic properties of the benzene (B151609) ring to which it is attached. The nature of substituents on the aromatic ring can predictably modulate the electrophilicity of the sulfur atom, thereby tuning its reactivity towards nucleophilic amino acid residues on a target protein. acs.org

Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur(VI) center, making the compound more reactive. nih.gov Conversely, electron-donating groups decrease reactivity. This principle allows for the fine-tuning of the warhead's potency. A study on various aryl sulfonyl fluorides demonstrated that both electronic and steric factors significantly affect the stability of the S-F bond, which is a key consideration in designing probes for biological systems. researchgate.net The reactivity of arylsulfonyl fluorides towards nucleophilic amino acids like tyrosine and lysine (B10760008) can be predictably adjusted by modifying the electronic characteristics of the warhead. acs.orgresearchgate.net This tunability is essential for balancing the compound's stability in aqueous physiological environments against its reactivity within a protein's binding pocket. nsf.gov

Substituent Type on Aromatic RingEffect on Sulfur ElectrophilicityPredicted Reactivity of Sulfonyl FluorideImpact on Biological Interactions
Electron-Withdrawing Groups (e.g., -NO2, -CN, -Cl) IncreasesHigherFaster covalent bond formation; may lead to lower selectivity.
Electron-Donating Groups (e.g., -OCH3, -CH3, -NH2) DecreasesLowerSlower covalent bond formation; may enhance selectivity by relying more on non-covalent binding affinity.
4-[2-(acetylamino)ethyl]- group Weakly Activating/DeactivatingModerateThe ethyl group is weakly donating, while the acetylamino group's effect is complex, but overall the substituent does not strongly drive reactivity, allowing binding interactions to dominate specificity.

This table provides an interactive overview of how substituents on the benzene ring of a benzenesulfonyl fluoride compound can modulate its chemical properties and biological activity.

Influence of the Acetylaminoethyl Side Chain on Target Recognition and Selectivity

While the sulfonyl fluoride group acts as the reactive warhead, the 4-[2-(acetylamino)ethyl]- side chain functions as the recognition element. This moiety is responsible for the initial, non-covalent binding events that position the inhibitor correctly within the target protein's binding site. youtube.com The specificity of a covalent inhibitor is determined by both this initial binding affinity (Ki) and the rate of the subsequent covalent reaction (k_inact). nih.gov

The predecessor compound, 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), is a well-documented irreversible inhibitor of serine proteases. sigmaaldrich.com In AEBSF, the primary amino group is protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket. The acetylation of this amino group in "Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-" neutralizes the positive charge. This seemingly small modification dramatically alters the compound's interaction profile. It shifts the primary mode of interaction from ionic to hydrogen bonding, where the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This change allows the molecule to target proteins that lack an appropriately positioned anionic residue, potentially altering its selectivity profile away from classic serine proteases targeted by AEBSF towards other targets. nih.gov

Side Chain MoietyCharge at Physiological pHPrimary Non-Covalent InteractionsPotential Target Pocket Characteristics
Aminoethyl (as in AEBSF) PositiveIonic bonds (salt bridges), Hydrogen bondsContains negatively charged residues (Asp, Glu).
Acetylaminoethyl NeutralHydrogen bondsContains hydrogen bond donors/acceptors (e.g., Ser, Thr, Asn, Gln).

This interactive table compares the side chains of AEBSF and its acetylated counterpart, highlighting how a simple chemical modification can alter the types of interactions with target proteins, thereby influencing selectivity.

Design Principles for Modulating Covalent Binding Specificity

The design of selective covalent inhibitors like Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- involves a multi-faceted approach aimed at optimizing both recognition and reactivity. wuxiapptec.com The sulfonyl fluoride warhead is considered a "privileged" electrophile because it can target a broader range of nucleophilic amino acids beyond the commonly targeted cysteine, including lysine, tyrosine, histidine, and serine. researchgate.netenamine.netacs.org

Key design principles include:

Tuning Warhead Reactivity: As discussed, modifying the electronics of the aryl ring adjusts the intrinsic reactivity of the SO2F group. A less reactive warhead is often desirable, as it reduces the likelihood of off-target reactions and makes the covalent modification more dependent on the high local concentration achieved through specific non-covalent binding. acs.org

Optimizing Non-covalent Interactions: The selectivity of the inhibitor is largely governed by the non-covalent interactions of the molecule's scaffold (e.g., the acetylaminoethyl side chain) with the target's binding pocket. nih.gov A high binding affinity (low Ki) ensures that the warhead is positioned appropriately and for a sufficient duration to react with a nearby nucleophile. youtube.com

Leveraging the Binding Site Microenvironment: The reactivity of the sulfonyl fluoride can be enhanced by the specific microenvironment of the protein binding site. The presence of hydrogen-bond donors near the S-F bond can facilitate the fluoride leaving group's departure, effectively "switching on" its reactivity in a highly context-dependent manner. nsf.gov

Targeting Less Common Residues: While many covalent inhibitors target cysteine, the ability of sulfonyl fluorides to react with lysine, tyrosine, and serine opens up a much larger portion of the proteome for covalent drug design, as these residues are more abundant. enamine.netresearchgate.net

Computational Modeling and Molecular Docking Studies in Covalent Ligand Design

Computational methods are indispensable tools in the rational design and optimization of covalent inhibitors. acs.org These techniques provide atomic-level insights into how ligands interact with their targets, guiding the design process before committing to chemical synthesis.

Covalent Docking: This specialized form of molecular docking is used to predict the binding pose of a ligand that will form a covalent bond with a specific residue. researchgate.net It helps identify which nucleophilic amino acids are accessible within a binding site and how the ligand must be oriented to facilitate the reaction. Covalent docking has been successfully used to screen virtual libraries and identify novel arylsulfonyl fluoride inhibitors targeting non-catalytic lysine residues. acs.org

Structure-Guided Design: When a high-resolution crystal structure of the target protein is available, computational models can be used to design or optimize inhibitors. acs.org For instance, the hydroxyproline (B1673980) motif of a known VHL (Von Hippel-Lindau) binder was computationally replaced with a sulfonyl fluoride moiety to covalently target a serine residue, leading to the development of potent PROTACs. acs.org

Reactivity Prediction: Quantum mechanics-based methods like Density Functional Theory (DFT) can be employed to calculate the stability and reactivity of different sulfonyl fluoride derivatives. beilstein-journals.org By modeling reaction intermediates, these approaches can help predict how different aromatic substituents will affect the rate of covalent bond formation, corroborating experimental SAR data. beilstein-journals.org

Computational TechniqueApplication in Covalent Ligand DesignInformation Gained
Covalent Docking Predicts binding mode and identifies potential target residues.Optimal ligand orientation for reaction, proximity to nucleophiles (Lys, Tyr, Ser), binding energy.
Virtual Screening Screens large compound libraries against a protein target.Prioritizes potential covalent inhibitor "hits" for synthesis and testing.
Structure-Guided Optimization Modifies known ligands to enhance covalent binding properties.Design of new linkers, optimization of recognition elements, selection of warhead position.
Quantum Mechanics (e.g., DFT) Predicts the intrinsic reactivity of the electrophilic warhead.Reaction energy barriers, stability of intermediates, effect of substituents on electrophilicity.

This interactive table summarizes the key computational methods used in the design of covalent inhibitors, detailing their specific applications and the valuable information they provide to medicinal chemists.

Spectroscopic Techniques for Covalent Adduct Characterization in Research

Confirming that a compound has formed a covalent bond with its intended target and identifying the specific site of modification are crucial steps in the validation of a covalent inhibitor. Several powerful spectroscopic and analytical techniques are employed for this purpose. nih.gov

Mass Spectrometry (MS): MS is the most common method for verifying covalent adduct formation. mdpi.com In an intact protein analysis, the formation of a covalent bond is confirmed by observing an increase in the protein's mass that corresponds exactly to the molecular weight of the inhibitor. nih.gov

Tandem Mass Spectrometry (LC-MS/MS): To identify the precise amino acid that has been modified, a "bottom-up" proteomics approach is used. The inhibitor-protein adduct is enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). By comparing the fragmentation patterns of modified versus unmodified peptides, the exact site of covalent attachment can be pinpointed. mdpi.com

X-ray Crystallography: This technique provides the most detailed structural information, offering a high-resolution, three-dimensional picture of the covalent adduct. acs.org Crystallography can unambiguously confirm the formation of the covalent bond, identify the modified residue, and reveal the specific atomic interactions between the inhibitor and the protein binding pocket, which is invaluable for further structure-based design efforts. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more challenging for large proteins, NMR can be used to assess the stability of covalent adducts over time. nih.gov Changes in the NMR spectra of a ligand upon binding can also provide evidence of covalent modification.

TechniquePrimary PurposeKey Information Provided
Intact Protein Mass Spectrometry Confirmation of covalent bindingMass of the protein-inhibitor adduct, stoichiometry of labeling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Identification of modification siteSequence of the modified peptide, identification of the specific amino acid residue that formed the bond.
X-ray Crystallography High-resolution structural characterization3D structure of the covalent complex, precise bond formation, detailed protein-ligand interactions.
Nuclear Magnetic Resonance (NMR) Stability and structural analysis in solutionAdduct stability over time, conformational changes in the protein upon binding.

This interactive table outlines the primary spectroscopic and analytical methods used to characterize covalent protein-inhibitor adducts, detailing the specific type of information each technique yields.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity and for the isolation of 4-[2-(acetylamino)ethyl]benzenesulfonyl fluoride (B91410). These methods offer high resolution and sensitivity, allowing for the separation of the target compound from starting materials, byproducts, and degradants.

Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for analyzing this and structurally related compounds. sielc.com In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com

UPLC systems, which use smaller particle size columns, can also be employed for faster and more efficient separations compared to traditional HPLC. sielc.com For instance, a reversed-phase liquid chromatography method with ultraviolet (UV) detection (RPLC-UV) was developed to measure the related compound 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF) and its primary degradant. nih.gov Such a method is crucial for monitoring the stability and purity of the compound in solution. The purity of commercial standards of related compounds is often certified to be ≥98.0% as determined by HPLC. thomassci.comtocris.com

Table 1: Example Chromatographic Conditions for Analysis of Related Arylsulfonyl Fluorides
ParameterConditionReference
Technique Reverse-Phase Liquid Chromatography (RPLC-UV) nih.gov
System Acquity H-class Bio UPLC nih.gov
Column AdvanceBio Peptide Mapping C18 (2.7 μm, 2.1 × 250 mm) nih.gov
Mobile Phase Acetonitrile, Water, and Phosphoric/Formic Acid sielc.com
Detection UV at 220 nm nih.gov
Application Purity assessment, quantitative analysis, isolation sielc.comnih.gov

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of 4-[2-(acetylamino)ethyl]benzenesulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the molecular framework.

¹H NMR spectra would confirm the presence of all proton-containing functional groups: the acetyl methyl protons, the two methylene (B1212753) groups of the ethyl bridge, and the protons on the aromatic ring. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,4- (para) substitution pattern. Product specification sheets for similar compounds often require that the proton NMR data conforms to the expected structure. thermofisher.com

¹³C NMR provides information on the carbon skeleton of the molecule.

¹⁹F NMR is particularly valuable for fluorine-containing compounds. biophysics.org It provides a distinct signal for the fluorine atom in the sulfonyl fluoride group, and its chemical shift is highly sensitive to the local electronic environment, confirming the integrity of this reactive group. biophysics.orgrsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. The molecular formula for 4-[2-(acetylamino)ethyl]benzenesulfonyl fluoride is C₁₀H₁₂FNO₃S. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. When coupled with liquid chromatography (LC-MS/MS), this technique allows for highly sensitive and selective detection, which can be useful for identifying the compound in complex biological matrices. scientificlabs.co.uk

Table 2: Key Spectroscopic Data for Structural Elucidation
TechniqueExpected Observation for 4-[2-(acetylamino)ethyl]benzenesulfonyl fluorideReference
¹H NMR Signals corresponding to acetyl (CH₃), ethyl (CH₂CH₂), and para-substituted benzene (B151609) ring protons. thermofisher.com
¹⁹F NMR A single resonance confirming the presence of the sulfonyl fluoride (-SO₂F) group. biophysics.orgrsc.org
Mass Spectrometry Detection of the molecular ion corresponding to the exact mass of the C₁₀H₁₂FNO₃S formula. scientificlabs.co.uk

Quantitative Analysis in Biochemical and Cellular Assays

Accurate quantification of 4-[2-(acetylamino)ethyl]benzenesulfonyl fluoride is critical for its application in biochemical and cellular studies, particularly when used as an enzyme inhibitor.

Quantitative analysis is frequently performed using RPLC-UV methods, similar to those used for purity assessment. nih.gov To achieve accurate quantification, a validated method is required. This involves establishing a calibration curve using standards of known concentration and demonstrating the method's linearity, accuracy, precision, and sensitivity (e.g., limit of quantification). nih.gov

In a study on the related compound AEBSF, a quantitative RPLC-UV method was developed to monitor its residual levels during the purification process of a monoclonal antibody. nih.gov The method was capable of measuring the compound and its hydrolytic degradant down to a lower limit of quantification (LLOQ) of 0.5 μM with good accuracy and precision. nih.gov A similar approach could be applied to quantify 4-[2-(acetylamino)ethyl]benzenesulfonyl fluoride in various experimental contexts, such as determining its concentration in cell culture media or in enzyme inhibition assays. nih.govsigmaaldrich.com This ensures that the observed biological effects can be accurately correlated with the concentration of the active compound.

Table 3: Parameters for a Quantitative RPLC-UV Method (based on related compounds)
ParameterDescriptionReference
Principle Quantification based on the peak area from a UV chromatogram relative to a standard curve. nih.gov
Sample Preparation May involve dilution, extraction, or a pre-treatment step like hydrolysis to measure total related species. nih.gov
Calibration Generated using a series of dilutions of a certified analytical standard. thomassci.comscientificlabs.co.uk
Validation Assessment of accuracy, precision, linearity, and limit of quantification (LOQ). nih.gov
Application Monitoring compound concentration in process samples, biochemical assays, and cell culture. nih.govsigmaaldrich.com

Future Directions and Emerging Research Avenues

Advancements in Covalent Chemistry Utilizing Sulfonyl Fluorides as Warheads

The field of covalent drug discovery is undergoing a significant expansion, largely driven by the limitations of traditional approaches that predominantly targeted the amino acid cysteine. nih.gov Sulfonyl fluorides (SFs), the key reactive group in Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-, are central to this evolution. nih.gov A major advancement is the application of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a state-of-the-art click chemistry reaction. acs.orgacs.org This methodology allows for the efficient and reliable formation of covalent bonds between the sulfonyl fluoride warhead and various protein nucleophiles. acs.org

Unlike more reactive electrophiles, sulfonyl fluorides possess a "Goldilocks" balance of reactivity and stability; they are stable enough to be compatible with aqueous biological environments yet can be activated within a protein's binding site to form a covalent bond. rsc.orgtandfonline.com This privileged functionality is resistant to reduction and thermolysis, ensuring that it reacts chemoselectively at the sulfur center. nih.govsigmaaldrich.com These properties have established sulfonyl fluorides as important supplements to the existing arsenal (B13267) of covalent warheads, enabling researchers to move beyond the constraints of cysteine-focused drug design. acs.org

Exploration of Novel Biological Targets and Pathways for Chemical Intervention

A key advantage of the sulfonyl fluoride warhead is its ability to react with a broader range of amino acid residues than many traditional covalent modifiers. enamine.net While covalent drug discovery has historically focused on cysteine due to its high intrinsic reactivity, many protein binding sites lack a proximal cysteine residue. nih.govacs.org Sulfonyl fluorides effectively overcome this limitation by forming stable covalent adducts with several other nucleophilic amino acids. nih.gov

This expanded targeting capability significantly broadens the "druggable proteome," opening up new avenues for therapeutic intervention against proteins previously considered intractable. nih.govtandfonline.com Research is increasingly focused on identifying and validating these non-cysteine targets to address a wide array of diseases.

Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads

Amino Acid ResidueKey CharacteristicsSignificance in Drug Discovery
Tyrosine (Tyr)Frequently located in ligand-binding sites; forms stable adducts with SFs. acs.orgacs.orgEnables targeting of kinases and other enzymes where tyrosine is functionally important. semanticscholar.orgresearchgate.net
Lysine (B10760008) (Lys)Often found near ligand-binding sites; forms stable adducts with SFs. acs.orgacs.orgExpands targeting options for proteins like eIF4E and various kinases. acs.orgnih.gov
Histidine (His)Exhibits reactivity toward SFs, enabling covalent modification. nih.govacs.orgAllows for the development of modulators for proteins like cereblon. nih.govrsc.org
Serine (Ser)Commonly found in the active sites of enzymes, particularly proteases. nih.govrsc.orgHistorically used for developing protease inhibitors and other enzyme-targeted drugs. nih.gov
Threonine (Thr)A context-specific target for sulfonyl fluorides. nih.govrsc.orgProvides additional opportunities for site-selective covalent modification. tandfonline.com

Integration with Advanced Chemical Biology Techniques for Systems-Level Understanding

The development of sulfonyl fluoride-based probes is deeply intertwined with progress in advanced chemical biology and proteomic techniques. These tools are crucial for identifying new targets and understanding the system-wide effects of covalent modifiers. Chemoproteomic platforms, in particular, have become indispensable for mapping ligand-protein interactions on a global scale within intact cells. tandfonline.comnih.gov

One key approach is the use of "clickable" sulfonyl fluoride probes. These probes are functionalized with reporter tags (like alkynes or azides) that, after covalently labeling their protein targets, can be tagged with fluorescent dyes or affinity handles via click chemistry. nih.gov This enables the identification of target proteins and the precise location of the covalent modification through mass spectrometry-based proteomics. claremont.edu Furthermore, computational methods such as covalent docking are being increasingly utilized to screen virtual libraries of sulfonyl fluoride-containing compounds, predicting their binding and reactivity with specific protein targets to accelerate the discovery process. acs.orgrsc.org

Advanced Techniques Integrated with Sulfonyl Fluoride Probes

TechniqueDescriptionApplication in Research
ChemoproteomicsThe use of chemical probes to study protein function and interaction on a proteome-wide scale. nih.govIdentifies novel protein targets and assesses the selectivity of sulfonyl fluoride inhibitors in complex biological systems. nih.gov
Activity-Based Protein Profiling (ABPP)A chemoproteomic strategy that uses reactive probes to map the functional state of enzymes in native biological systems. nih.govCharacterizes enzyme activity and identifies new covalent inhibitors.
Covalent DockingA computational method that predicts how a covalent inhibitor will bind to and react with its target protein. acs.orgFacilitates the structure-based design of new, selective sulfonyl fluoride-based covalent inhibitors. rsc.org
Live-Cell ImagingUtilization of fluorescently tagged probes to visualize target engagement and localization in living cells.Provides real-time data on how a probe or drug interacts with its target within a cellular context. nih.gov

Development of Highly Selective and Tunable Covalent Probes for Research Tool Development

A major focus of future research is the creation of highly selective and tunable covalent probes for use as research tools. nih.gov While broad-spectrum reactivity is useful for initial discovery, achieving high selectivity for a single protein target is essential for developing effective therapeutics and precise research probes. claremont.edu The reactivity of the sulfonyl fluoride warhead can be finely tuned by making chemical modifications to the aryl ring, altering its steric and electronic properties. acs.orgenamine.net This allows for the rational design of probes with customized reactivity profiles tailored for specific biological targets.

Recent innovations include the development of enantiomeric pairs of chiral sulfonyl fluoride probes. acs.org By comparing the reactivity of two mirror-image probes, researchers can more accurately identify "ligandable" sites on proteins that are stereoselective, indicating a specific binding interaction rather than non-specific reactivity. acs.org This approach enhances the ability to map functional sites across the proteome with greater confidence. The ultimate goal is to build a comprehensive toolkit of sulfonyl fluoride-based probes that can be used for a wide range of applications, from target identification and validation to quantifying drug-target engagement in living cells, thereby deepening the understanding of molecular pharmacology. rsc.orgnih.gov

Q & A

Q. What is the primary biochemical application of 4-[2-(acetylamino)ethyl]benzenesulfonylfluoride (AEBSF) in experimental settings?

AEBSF is a serine protease inhibitor widely used to prevent nonspecific proteolysis during protein extraction or purification. It irreversibly binds to the active site of serine proteases (e.g., trypsin, chymotrypsin) via its sulfonyl fluoride group, blocking enzymatic activity . Researchers employ AEBSF (0.1–1 mM) in lysis buffers to preserve protein integrity in cellular assays. For example, in neuropharmacology studies, AEBSF has been used to stabilize seizure-related proteins in rodent models by inhibiting proteases that degrade endogenous neuroprotective factors .

Q. What safety protocols are critical when handling AEBSF?

AEBSF is a strong hydrogen fluoride (HF) release agent and causes severe skin/eye corrosion (H314 hazard). Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid aerosol/dust inhalation.
  • Storage : Under argon, in a cool, dry place to prevent degradation .
  • Spill Management : Neutralize with calcium gluconate gel (for HF exposure) and dispose via authorized waste services .

Q. How is AEBSF synthesized, and what are its key physicochemical properties?

AEBSF is synthesized via nucleophilic substitution of benzenesulfonyl chloride derivatives with 2-(acetylamino)ethylamine. A related method for benzenesulfonyl fluoride synthesis involves reacting benzenesulfonyl chloride with potassium fluoride in acetonitrile (92.5% yield) . Key properties:

PropertyValue
Molecular FormulaC₈H₁₀FNO₂S·HCl
Molecular Weight239.70 g/mol
AppearanceCrystalline, beige solid
StabilityReacts with glass; store in inert containers .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate AEBSF’s inhibitory efficacy in complex biological systems?

  • Dose-Response Analysis : Test concentrations from 0.1–2 mM to determine IC₅₀ values for specific proteases.
  • Time-Kinetics : Monitor inhibition duration, as AEBSF’s irreversible binding may require pre-incubation (15–30 min) with target enzymes.
  • Model Selection : Use tissue-specific protease profiles (e.g., hippocampal extracts for neurological studies) .
  • Control Experiments : Include phenylmethylsulfonyl fluoride (PMSF) as a comparator and validate via fluorogenic protease substrates .

Q. How should contradictory data on AEBSF’s neuroprotective effects in seizure models be resolved?

Contradictions in seizure studies (e.g., variable efficacy in kainate vs. pilocarpine models) may arise from:

  • Protease Diversity : AEBSF selectively inhibits chymotrypsin-like proteases but not caspases.
  • Blood-Brain Barrier (BBB) Penetration : Verify AEBSF’s CNS bioavailability via LC-MS quantification in brain homogenates.
  • Experimental Timing : Administer AEBSF pre-ictally to assess prophylactic potential vs. post-ictal therapeutic effects .

Q. What strategies improve AEBSF’s stability in long-term biochemical assays?

  • Solvent Selection : Use anhydrous DMSO or ethanol to minimize hydrolysis.
  • Temperature Control : Store working solutions at 4°C and avoid repeated freeze-thaw cycles.
  • Compatibility Testing : Avoid buffers with nucleophiles (e.g., Tris, which reacts with sulfonyl fluorides) .

Q. How can AEBSF derivatives be synthesized for targeted protease inhibition?

Modify the 2-(acetylamino)ethyl side chain to enhance specificity:

  • Introduce fluorinated groups (e.g., trifluoromethyl) via click chemistry (SuFEx reactions) to increase electrophilicity .
  • Replace the acetyl group with photoaffinity labels (e.g., benzophenone) for covalent crosslinking studies .

Data Contradiction Analysis

Q. Why does AEBSF show variable inhibition kinetics across protease families?

AEBSF’s reactivity depends on the catalytic serine residue’s accessibility in different proteases. For example:

  • Chymotrypsin : Rapid inhibition (k₂ ~ 10⁴ M⁻¹s⁻¹) due to an exposed active site.
  • Subtilisin : Slower kinetics due to steric hindrance from adjacent residues.
    Validate using crystallography or molecular docking to map binding interactions .

Methodological Recommendations

Q. What analytical techniques are essential for characterizing AEBSF and its derivatives?

  • NMR/LC-MS : Confirm purity and detect hydrolysis byproducts (e.g., free sulfonic acid).
  • Enzymatic Assays : Use fluorogenic substrates (e.g., Z-Gly-Leu-Phe-AMC for chymotrypsin) to quantify residual activity.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under storage conditions .

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Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-
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Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.